N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Description

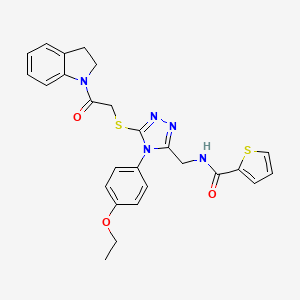

N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a thiophene carboxamide moiety, an ethoxyphenyl group, and a thioether-linked indolinone derivative.

Properties

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O3S2/c1-2-34-20-11-9-19(10-12-20)31-23(16-27-25(33)22-8-5-15-35-22)28-29-26(31)36-17-24(32)30-14-13-18-6-3-4-7-21(18)30/h3-12,15H,2,13-14,16-17H2,1H3,(H,27,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDRIMHGXDAQTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its synthesis, structure-activity relationships (SAR), and biological activities based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of a thiophene core, incorporation of an ethoxyphenyl group, and the introduction of an indoline moiety connected via a thioether linkage. The triazole ring is pivotal for its biological activity, as it enhances the compound's ability to interact with various biological targets.

Biological Activity Overview

Research has indicated that compounds containing the triazole moiety exhibit a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The specific compound under review has been evaluated for its potential effects against various cancer cell lines and its mechanisms of action.

Anticancer Activity

- Mechanism of Action : The compound has shown promising results in disrupting cellular pathways associated with cancer proliferation. Its mechanism appears to involve the inhibition of specific protein interactions crucial for tumor growth.

- In Vitro Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

Antimicrobial and Anticonvulsant Activities

While primarily studied for anticancer properties, preliminary data suggest potential antimicrobial effects. The compound's structure allows it to interact with bacterial membranes, although further studies are needed to quantify this activity.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

- Triazole Ring : Essential for binding affinity to target proteins.

- Ethoxyphenyl Group : Modifications in this region can lead to increased potency or selectivity against particular cancer types.

- Indoline Moiety : The presence of the indoline structure has been linked to enhanced neuroprotective effects, suggesting potential applications beyond oncology .

Data Summary Table

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Ewing's Sarcoma Treatment : A study indicated that triazole derivatives could effectively inhibit EWS-FLI1 protein interactions, which are critical in Ewing's sarcoma pathogenesis .

- Neuropharmacological Applications : Another study explored the anticonvulsant properties of indole derivatives similar to our compound, showing promise in seizure models .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiophene ring, a triazole moiety, and an indoline derivative. The synthesis typically involves multi-step reactions that include the formation of the triazole ring through cyclization and the introduction of various substituents to enhance biological activity.

Table 1: Key Structural Components

| Component | Description |

|---|---|

| Thiophene | A five-membered heterocyclic compound containing sulfur. |

| Triazole | A five-membered ring containing three nitrogen atoms. |

| Indoline | A bicyclic structure derived from indole. |

| Carboxamide | A functional group that enhances solubility and bioactivity. |

Research indicates that this compound exhibits promising antitumor properties, particularly against certain types of cancers such as Ewing's sarcoma and breast cancer. Its mechanism of action may involve the inhibition of specific oncogenic pathways or interactions with key proteins involved in tumor growth.

Anticancer Activity

Studies have demonstrated that derivatives of this compound can effectively inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally similar to N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide have shown:

- GI50 values indicating significant potency against Ewing's sarcoma cells.

| Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|

| TC32 (Ewing's) | 0.9 | Inhibition of EWS-FLI1 protein interactions |

| MCF7 (Breast) | 1.5 | Induction of apoptosis via mitochondrial pathways |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to various parts of the molecule can lead to enhanced biological activity.

Key Findings from SAR Studies

Research has indicated that:

- Substituents on the phenyl ring significantly affect binding affinity and selectivity.

- The presence of electron-donating groups can enhance activity against certain cancer cell lines.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

Case Study 1: Ewing's Sarcoma Treatment

In a study involving xenograft models of Ewing's sarcoma, treatment with this compound resulted in significant tumor reduction compared to control groups.

Case Study 2: Breast Cancer

Another study focused on breast cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Spectroscopic Properties

Comparative data for select analogs:

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing the core 1,2,4-triazole and thiophene-2-carboxamide moieties in this compound?

Methodological Answer: The synthesis of 1,2,4-triazole derivatives typically involves cyclocondensation reactions. For example, 3-formyl-1H-indole-2-carboxylic acid can react with thiourea or thiazolidinone derivatives under reflux in acetic acid with sodium acetate as a catalyst to form the triazole ring . The thiophene-2-carboxamide group is often introduced via coupling reactions, such as reacting thiophene-2-carbonyl chloride with amine-functionalized intermediates. Key steps include:

Q. What spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H NMR identifies protons in the indolin-1-yl (δ 3.5–4.5 ppm for N-CH₂), ethoxyphenyl (δ 1.3–1.5 ppm for CH₃ in OCH₂CH₃), and thiophene (δ 6.5–7.5 ppm for aromatic protons) groups. ¹³C NMR confirms carbonyl carbons (C=O at δ 165–180 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns .

- Elemental analysis : Validates purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:

- Analog design : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., 4-nitrophenyl) or bulky substituents (e.g., 3,4-dimethoxyphenyl) to assess steric/electronic effects on target binding .

- Bioisosteric substitution : Substitute the thiophene-2-carboxamide with furan-3-carboxamide or pyridine-2-carboxamide to evaluate π-π stacking or hydrogen-bonding interactions .

- In vitro assays : Test analogs against target enzymes (e.g., 5-lipoxygenase) using enzyme inhibition assays (IC₅₀ determination) .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomal assays) to identify rapid degradation in vivo .

- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles to improve bioavailability .

- Dose-response studies : Conduct staggered dosing in animal models to distinguish efficacy from toxicity thresholds .

Q. What experimental design strategies are recommended for optimizing reaction yields in multi-step syntheses?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design to screen variables (e.g., temperature, catalyst loading, solvent ratio) and identify critical parameters. For example, a 2³ factorial design can optimize reflux time (2–5 h), sodium acetate equivalents (1.0–2.0), and acetic acid volume (10–30 mL) .

- Response surface methodology (RSM) : Model non-linear relationships between variables to predict maximum yield conditions .

Q. How can computational modeling guide the prediction of biological targets for this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of structurally characterized targets (e.g., cyclooxygenase-2 or FLAP) .

- Pharmacophore mapping : Identify key features (e.g., hydrogen-bond acceptors at the triazole core, hydrophobic regions near the ethoxyphenyl group) using tools like LigandScout .

- ADMET prediction : Employ SwissADME or ADMETlab to forecast absorption, metabolism, and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.